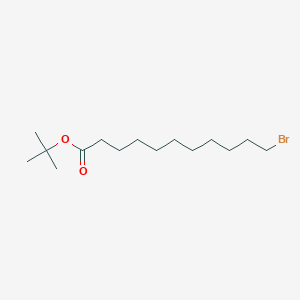

![molecular formula C6H6N4O B3057871 2-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-醇 CAS No. 85871-91-6](/img/structure/B3057871.png)

2-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-醇

描述

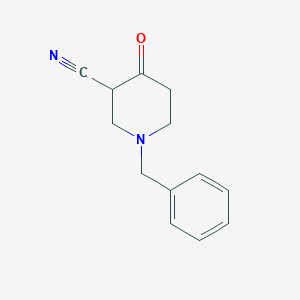

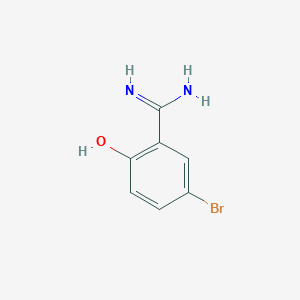

“2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a synthetic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .

Synthesis Analysis

The synthesis of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs has been achieved through various methods. One such method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide . Another method involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Chemical Reactions Analysis

The compound “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is involved in various chemical reactions. For instance, it can act as a versatile linker to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” include a molecular weight of 150.1380 . More detailed physical and chemical properties were not found in the search results.科学研究应用

抗菌活性

Lahmidi 等人(2019 年)的研究合成了一种含有 1,2,4-三唑并[1,5-a]嘧啶环的嘧啶衍生物。该化合物对金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌等菌株表现出抗菌活性 (Lahmidi 等人,2019 年)。

抗菌和抗真菌活性

Komykhov 等人(2017 年)报道了 (5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢[1, 2, 4]三唑并[1,5-a]嘧啶-7-醇的合成。这些物质表现出体外抗菌和抗真菌活性 (Komykhov 等人,2017 年)。

在超临界二氧化碳中的合成

Baklykov 等人(2019 年)在超临界二氧化碳中合成了 5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7(4H)-酮,这是抗病毒药物合成中的关键中间体。该方法在无溶剂条件下提供了 90% 的转化率 (Baklykov 等人,2019 年)。

化学转化

Zemlyanaya 等人(2018 年)合成了 5,5,7-三甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇,并研究了其化学转化。他们探索了与各种电子性质的试剂的反应 (Zemlyanaya 等人,2018 年)。

区域选择性合成

Massari 等人(2017 年)开发了区域选择性合成 7-芳基-5-甲基-和 5-芳基-7-甲基-2-氨基-[1,2,4]三唑并[1,5-a]嘧啶的高效程序。该方法可能对制备生物活性化合物有用 (Massari 等人,2017 年)。

镇痛活性

Ogorodnik 等人(2018 年)合成了 5-甲基-3-芳基[1,2,4]三唑并[4,3-a]嘧啶-7-醇的衍生物,并研究了它们的镇痛作用。该研究揭示了这些化合物的构效关系 (Ogorodnik 等人,2018 年)。

心血管药物

Sato 等人(1980 年)合成了与各种杂环系统稠合的 1,2,4-三唑并[1,5-a]嘧啶,并评估了它们的冠状动脉血管扩张和抗高血压活性。一种化合物作为心血管药物显示出有希望的潜力 (Sato 等人,1980 年)。

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

未来方向

The “2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and its analogs have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . The potential of these compounds has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Therefore, future research directions could involve exploring more about their biological properties and potential applications in various fields.

生化分析

Biochemical Properties

It is known that the triazolopyrimidine scaffold is present in diverse structures in medicinal chemistry, such as antimicrobial, anti-tubercular, and anticancer agents

Cellular Effects

Some compounds with the triazolopyrimidine scaffold have shown moderate antiproliferative activities against cancer cells

Molecular Mechanism

Some compounds with the triazolopyrimidine scaffold have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors

属性

IUPAC Name |

2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHATAVQBKRQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=CC(=O)N2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559455 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85871-91-6 | |

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)

![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)

![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)